molecular formula C35H64N8O9 B12375711 cOB1 phermone

cOB1 phermone

Número de catálogo: B12375711
Peso molecular: 740.9 g/mol
Clave InChI: CJVFIJXEPCVCTK-LWMBYGOMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

cOB1 pheromone is a bacterial sex pheromone derived from Enterococcus faecalis. It is known for its ability to inhibit the growth of multidrug-resistant Enterococcus faecalis V583

Métodos De Preparación

Synthetic Routes and Reaction Conditions

cOB1 pheromone can be synthesized using solid-phase peptide synthesis. The known peptide sequence for cOB1 is NH2-Val-Ala-Val-Leu-Val-Leu-Gly-Ala-OH. This synthesis involves the step-by-step addition of amino acids to a growing peptide chain anchored to a solid resin .

Industrial Production Methods

Industrial production of cOB1 pheromone involves the use of recombinant DNA technology to express the peptide in bacterial systems. The peptide is then purified using chromatographic techniques to ensure high purity and yield .

Mecanismo De Acción

cOB1 pheromone exerts its effects by binding to specific receptors on the surface of Enterococcus faecalis cells. This binding triggers a signaling cascade that leads to the inhibition of bacterial growth. The molecular targets involved include the ATP-binding cassette (ABC) transporter PptAB, which transports the pheromone out of the cell .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

cOB1 pheromone is unique due to its specific sequence and its potent inhibitory effects on multidrug-resistant Enterococcus faecalis. Its ability to form amyloid-like structures and its involvement in quorum sensing further distinguish it from other similar compounds .

Actividad Biológica

The compound cOB1, a pheromone peptide derived from the commensal bacterium Enterococcus faecalis, has garnered significant attention due to its unique biological activities, particularly in the context of antimicrobial properties and quorum sensing. This article delves into the biological activity of cOB1, highlighting its structural characteristics, mechanisms of action, and implications for therapeutic applications.

Structural Characteristics

cOB1 is a peptide composed of the sequence VAVLVLGA. Notably, it has been observed to form amyloid-like structures, a property not previously associated with pheromone peptides. This characteristic suggests potential implications for its binding interactions with receptor cells and subsequent biological responses . The formation of these structures was confirmed through various experimental methods, including:

  • Congo Red Absorbance : Demonstrated a bathochromic shift indicative of amyloid formation.
  • Thioflavin T Fluorescence : Showed enhanced fluorescence, a hallmark of amyloid aggregation.
  • Transmission Electron Microscopy (TEM) : Revealed fibrillar morphology consistent with amyloid structures .

Antimicrobial Activity

cOB1 exhibits significant antimicrobial activity against E. faecalis strains, including multidrug-resistant variants. Research indicates that exposure to cOB1 can lead to the death of resistant strains such as E. faecalis V583. This effect is particularly important given the rising challenge of antibiotic resistance in clinical settings . The mechanisms underlying this antimicrobial action include:

  • Pheromone-Receptor Interaction : The binding of cOB1 to specific receptors on bacterial cells enhances its bactericidal efficacy.
  • Cell Membrane Disruption : Studies have shown that cOB1 can disrupt bacterial cell membranes, leading to cell lysis and death .

Quorum Sensing

As a component of the bacterial quorum-sensing system, cOB1 plays a crucial role in regulating gene expression related to virulence and antibiotic resistance. The pheromone facilitates conjugative transfer of plasmids that encode resistance traits among bacterial populations. This process is vital for the spread of multidrug-resistant enterococci in both human and livestock contexts .

Study on Resistance Mechanisms

A study published in Proceedings of the National Academy of Sciences highlighted how non-resistant strains of Enterococcus produce cOB1 to combat drug-resistant variants. The findings suggest that leveraging native non-resistant bacteria could be a viable strategy for managing resistant infections post-antibiotic treatment .

Fusion Peptide Studies

Research involving the fusion of cOB1 with other antimicrobial peptides has shown enhanced bactericidal activity against E. faecalis. Specifically, chimeric peptides combining cOB1 with fungicidal peptides demonstrated significantly lower lethal doses compared to their parent compounds, indicating that such fusions can improve therapeutic efficacy against resistant strains .

Implications for Therapeutics

The biological activity of cOB1 presents promising avenues for developing new therapeutic strategies against antibiotic-resistant infections. Given its ability to target specific bacterial populations while preserving beneficial microbiota, cOB1 could be utilized in:

  • Probiotic Formulations : To restore gut flora balance post-antibiotic therapy.
  • Novel Antimicrobial Agents : As part of combination therapies aimed at enhancing efficacy against resistant strains.

Propiedades

Fórmula molecular

C35H64N8O9

Peso molecular

740.9 g/mol

Nombre IUPAC

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C35H64N8O9/c1-16(2)13-23(30(46)37-15-25(44)38-22(12)35(51)52)40-34(50)28(20(9)10)43-31(47)24(14-17(3)4)41-33(49)27(19(7)8)42-29(45)21(11)39-32(48)26(36)18(5)6/h16-24,26-28H,13-15,36H2,1-12H3,(H,37,46)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,42,45)(H,43,47)(H,51,52)/t21-,22-,23-,24-,26-,27-,28-/m0/s1

Clave InChI

CJVFIJXEPCVCTK-LWMBYGOMSA-N

SMILES isomérico

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N

SMILES canónico

CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.